molecular formula C14H18BrN B13338406 (3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole

(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole

Cat. No.: B13338406
M. Wt: 280.20 g/mol
InChI Key: FFBAFPIPQACUQD-YIOYIWSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole is a complex organic compound with a unique structure that includes a bromine atom and a benzyl group attached to an octahydrocyclopenta[b]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole typically involves multiple steps, starting with the preparation of the octahydrocyclopenta[b]pyrrole core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

One common method involves the bromination of a precursor compound, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The reaction conditions, such as temperature, solvent, and the presence of a base, are carefully controlled to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different nucleophiles.

Scientific Research Applications

(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride: A similar compound with a carboxylic acid group instead of a benzyl group.

    benzyl (2R,3aR,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate: Another related compound with a carboxylate group.

Uniqueness

(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole is unique due to the presence of both a bromine atom and a benzyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

(3aR,6aS)-1-benzyl-6-bromo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole

InChI

InChI=1S/C14H18BrN/c15-13-7-6-12-8-9-16(14(12)13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13?,14+/m1/s1

InChI Key

FFBAFPIPQACUQD-YIOYIWSBSA-N

Isomeric SMILES

C1CC([C@@H]2[C@H]1CCN2CC3=CC=CC=C3)Br

Canonical SMILES

C1CC(C2C1CCN2CC3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.